3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone
Overview
Description
3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone is an organic compound that features both an ethoxyaniline and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone typically involves the reaction of 4-ethoxyaniline with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and cooling can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxyanilino)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- 3-(4-Methoxyanilino)-1-(3-nitrophenyl)-1-propanone
- 3-(4-Ethoxyanilino)-1-(4-nitrophenyl)-1-propanone
Uniqueness
3-(4-Ethoxyanilino)-1-(3-nitrophenyl)-1-propanone is unique due to its specific combination of ethoxyaniline and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-(3-nitrophenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-23-16-8-6-14(7-9-16)18-11-10-17(20)13-4-3-5-15(12-13)19(21)22/h3-9,12,18H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASKCLGWNBZICV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205194 | |
Record name | 3-[(4-Ethoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477320-03-9 | |
Record name | 3-[(4-Ethoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477320-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Ethoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-ETHOXYANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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